molecular formula C12H9BrN4O B5549484 5-bromo-N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide

Cat. No.: B5549484
M. Wt: 305.13 g/mol
InChI Key: YXXASCSFOXNMQM-OMCISZLKSA-N
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Description

5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide: is a chemical compound with the molecular formula C12H9BrN4O. It is a derivative of pyridine and is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a hydrazide group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide typically involves the condensation of 5-bromo-3-pyridinecarboxylic acid hydrazide with pyridine-3-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes .

Biology: Its structural features make it a candidate for investigating interactions with biological macromolecules .

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest for drug development .

Industry: In the industrial sector, 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties allow for the creation of materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 5-bromo-2-pyridinecarboxylic acid hydrazide
  • 5-bromo-3-pyridinecarboxaldehyde
  • N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide

Comparison: Compared to similar compounds, 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is unique due to the presence of both a bromine atom and a hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O/c13-11-4-10(7-15-8-11)12(18)17-16-6-9-2-1-3-14-5-9/h1-8H,(H,17,18)/b16-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXASCSFOXNMQM-OMCISZLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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